3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a formyl group, a hydrazinylidene group, a hydroxy group, an oxo group, and two sulfonic acid groups. These functional groups suggest that the compound may have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of sulfonic acid groups suggests that it would be highly polar and likely soluble in water .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related dihydronaphthalene derivatives have been extensively studied. Baumbach et al. (1991) synthesized several 2-diazo-1-oxo-1,2-dihydronaphthalenes through reactions of selected hydroxy compounds, leading to various final products depending on substitution positions, characterized by mass, UV, IR, and NMR spectroscopy (Baumbach, Bendig, Nagel, & Lubsky, 1991). Similarly, Jefford et al. (1984) explored the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide, yielding various methyl derivatives of 1-methylnaphthalene, which were characterized using different analytical techniques (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).
Photolysis and Thermolysis
The study by Baumbach et al. also delved into the photolysis and thermolysis of synthesized compounds, demonstrating that the nature of the final products varies with the position of substitution. This research provides insight into the stability and reactivity of such compounds under different conditions (Baumbach, Bendig, Nagel, & Lubsky, 1991).
Advanced Oxidation Processes
Pálfi, Wojnárovits, and Takács (2011) investigated the degradation mechanisms of sulfanilic acid azochromotrop (SPADNS) and its related compounds in advanced oxidation processes, shedding light on the interactions with hydroxyl radicals and hydrated electrons. This study provides valuable information on the environmental fate and degradation pathways of related azo dyes in aqueous solutions (Pálfi, Wojnárovits, & Takács, 2011).
Azo and Hydrazone Tautomers
Lyčka (2017) focused on the characterization of azo and hydrazone tautomers of related compounds, utilizing NMR spectroscopy to analyze their structures and tautomerism. This research contributes to the understanding of the chemical behavior and structural dynamics of azo and hydrazone derivatives (Lyčka, 2017).
Environmental Impact and Degradation
Kudlich, Hetheridge, Knackmuss, and Stolz (1999) examined the autoxidation reactions of mono- and disulfonated naphthalene derivatives under aerobic conditions, providing insights into the environmental impact and aerobic degradation pathways of compounds derived from azo dye reduction (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(4-formylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O9S2/c20-8-9-1-3-11(4-2-9)18-19-16-14(30(26,27)28)6-10-5-12(29(23,24)25)7-13(21)15(10)17(16)22/h1-8,21-22H,(H,23,24,25)(H,26,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGFPMHXFNPUKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425557 | |
Record name | 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25317-06-0 | |
Record name | 3-[2-(4-Formylphenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25317-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-(4-Formylphenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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